2-Butynyltriphenylphosphonium bromide
Overview
Description
2-Butynyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrP. It is a quaternary phosphonium salt, which is often used in organic synthesis and various chemical reactions. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a butynyl chain, and it is typically available as a crystalline solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynyltriphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate butynyl halide, such as 2-bromo-1-butyne. The reaction is usually carried out in an organic solvent like toluene under reflux conditions. The general steps are as follows:
- Dissolve triphenylphosphine in toluene.
- Add 2-bromo-1-butyne dropwise to the solution while maintaining the temperature at around 105-115°C.
- Reflux the mixture for several hours to ensure complete reaction.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with toluene and dry it to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Butynyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the butynyl group.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution and addition reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Nucleophiles such as amines and thiols for substitution reactions.
- Electrophiles like halogens and acids for addition reactions.
- Oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example:
- Substitution reactions with amines can yield phosphonium salts with different substituents.
- Addition reactions with halogens can produce halogenated phosphonium compounds.
Scientific Research Applications
2-Butynyltriphenylphosphonium bromide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-phosphorus bonds.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: It is used in studies involving phosphonium salts and their interactions with biological molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Butynyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound reactive in substitution and addition reactions. The butynyl group provides a site for further chemical modifications, allowing the compound to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
Butyltriphenylphosphonium bromide: Similar in structure but with a butyl group instead of a butynyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a butynyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a butynyl group.
Uniqueness
2-Butynyltriphenylphosphonium bromide is unique due to the presence of the butynyl group, which imparts different reactivity compared to other phosphonium salts. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds and in the synthesis of compounds with specific structural requirements .
Properties
IUPAC Name |
but-2-ynyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIDHNYYLMXGU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639970 | |
Record name | (But-2-yn-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39616-23-4 | |
Record name | (But-2-yn-1-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00639970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BUTYNYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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